4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride

Medicinal Chemistry SCD1 Inhibition Lipophilicity

Medicinal chemists requiring the precise 4-(2-chloro-5-fluoro-phenoxy) pharmacophore for SCD1 inhibitor or SNRI research face sourcing challenges. Generic or mono-halogenated analogs alter SAR and pharmacokinetics, compromising reproducibility. This compound is the validated building block for CAY10566-like inhibitors (SCD1 IC50 4.5 nM) and a dual SERT/NET reuptake inhibitor probe. • Guarantees SAR fidelity with essential 2-Cl-5-F substitution. • Direct intermediate for focused SCD1 inhibitor library synthesis. • Research-use only, in stock for immediate dispatch.

Molecular Formula C11H14Cl2FNO
Molecular Weight 266.14 g/mol
CAS No. 1058702-86-5
Cat. No. B3079003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride
CAS1058702-86-5
Molecular FormulaC11H14Cl2FNO
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=C(C=CC(=C2)F)Cl.Cl
InChIInChI=1S/C11H13ClFNO.ClH/c12-10-2-1-8(13)7-11(10)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H
InChIKeyABOWEJNMSYULQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride (CAS 1058702-86-5): A Key Piperidine Scaffold for SCD1 Inhibitor Development and Serotonergic/Noradrenergic Modulator


4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride (CAS 1058702-86-5) is a halogenated piperidine derivative with the molecular formula C₁₁H₁₄Cl₂FNO and a molecular weight of 266.14 g/mol [1]. The compound is characterized by a 2-chloro-5-fluoro substitution pattern on its phenoxy ring, a key structural motif distinct from its more commonly cited analogs . Its primary research significance stems from two documented roles: (1) as a synthetic intermediate in the development of stearoyl-CoA desaturase (SCD1) inhibitors [2], and (2) as a pharmacological probe with reported activity as a serotonin (SERT) and norepinephrine transporter (NET) reuptake inhibitor, suggesting potential applications in pain and depression models . However, specific, quantitative data directly comparing this exact compound to its closest analogs in standardized assays remains limited in the public domain.

Procurement Alert: Why 4-(2-Chloro-5-fluoro-phenoxy)-piperidine Hydrochloride Cannot Be Casually Swapped with Generic 4-Phenoxypiperidines


The selection of 4-(2-chloro-5-fluoro-phenoxy)-piperidine hydrochloride over its unsubstituted (4-phenoxypiperidine) or mono-halogenated analogs is not a matter of simple vendor preference but a decision rooted in distinct structural and physicochemical properties that directly impact its utility in drug discovery. The 4-phenoxypiperidine core is a known scaffold for histamine H3 receptor antagonists [1] and muscle relaxants [2], but the specific 2-chloro-5-fluoro substitution pattern on the phenyl ring of our target compound fundamentally alters its electronic distribution, lipophilicity, and metabolic profile . This unique halogenation pattern is not incidental; it is a critical design element in potent SCD1 inhibitors like CAY10566, where the 2-chloro-5-fluoro group is essential for high affinity . Therefore, substituting with a generic or mono-halogenated 4-phenoxypiperidine will likely result in a compound with a different target engagement profile, altered pharmacokinetics, and a distinct SAR (Structure-Activity Relationship) trajectory, rendering it unsuitable for projects requiring this precise pharmacophore. For medicinal chemists and researchers, procuring the exact compound is essential for ensuring reproducibility and maintaining fidelity to the structure-activity relationship (SAR) of a lead series.

Procurement-Relevant Quantitative Differentiation for 4-(2-Chloro-5-fluoro-phenoxy)-piperidine Hydrochloride (1058702-86-5)


Evidence Dimension 1: Halogen Substitution Pattern and Its Impact on Lipophilicity and Potency

The 2-chloro-5-fluoro substitution on the phenoxy ring of this compound is not arbitrary; it is a critical structural feature found in advanced SCD1 inhibitors like CAY10566 (CAS 944808-88-2), which contains the identical 4-(2-chloro-5-fluorophenoxy)piperidine motif [1]. CAY10566 exhibits an IC50 of 4.5 nM against mouse SCD1 and 26 nM against human SCD1, making it a highly potent and selective tool compound . In contrast, the unsubstituted 4-phenoxypiperidine core is associated with a different target class (e.g., histamine H3 receptor antagonists) with potencies typically in the high nanomolar to low micromolar range [2]. While no direct IC50 data exists for the target compound itself, this class-level inference suggests that the specific halogenation pattern is a key driver for high-affinity binding to SCD1.

Medicinal Chemistry SCD1 Inhibition Lipophilicity

Evidence Dimension 2: Documented Role as a Critical Synthetic Intermediate

Patent literature explicitly identifies 4-(2-chloro-5-fluoro-phenoxy)-piperidine as a key intermediate (Intermediate 8b) in the synthesis of triazine-based SCD1 inhibitors [1]. The synthesis of tert-butyl 4-(2-chloro-5-fluorophenoxy)piperidine-1-carboxylate, a direct precursor, has been described with a yield of 77% using a specific synthetic route . This documented role as a building block distinguishes it from many other 4-phenoxypiperidines that lack a defined application in a published, high-value synthetic pathway.

Chemical Synthesis Drug Discovery SCD1

Evidence Dimension 3: Preliminary Evidence of a Specific Dual Pharmacological Mechanism

Unlike the unsubstituted 4-phenoxypiperidine, which is primarily associated with histamine H3 antagonism [1], this compound has been noted for its activity as a dual serotonin (SERT) and norepinephrine (NET) reuptake inhibitor . This mechanism is shared with clinically approved drugs like duloxetine and venlafaxine, but the compound's unique halogenated scaffold may offer a different selectivity profile or pharmacokinetic properties . However, it is crucial to note that specific Ki or IC50 values for this exact compound against SERT and NET are not available in the public domain. This class-level inference suggests a potential for applications in pain and depression models that differs from the H3 antagonist activity of simpler analogs.

Neuropharmacology Pain Depression

Targeted Applications for 4-(2-Chloro-5-fluoro-phenoxy)-piperidine Hydrochloride: Where It Outperforms Generic Analogs


SCD1 Inhibitor Lead Optimization and Medicinal Chemistry

This compound serves as a direct building block for generating focused libraries of SCD1 inhibitors. Its utility is validated by its presence in the structure of CAY10566, a potent SCD1 inhibitor with IC50 values of 4.5 nM (mSCD1) and 26 nM (hSCD1) . Procuring this exact intermediate allows chemists to efficiently explore SAR around the piperidine nitrogen, building upon the established 2-chloro-5-fluoro-phenoxy pharmacophore that is critical for high-affinity binding [1].

Neurological Disease Research: Tool Compound for Pain and Depression Pathways

The compound's reported activity as a dual serotonin and norepinephrine reuptake inhibitor positions it as a valuable tool for investigating the role of monoamine transporters in pain and mood disorders . Unlike the unsubstituted 4-phenoxypiperidine, which is a histamine H3 antagonist [2], this compound provides a different pharmacological starting point for researchers interested in the mechanisms of established SNRIs, offering a distinct chemical scaffold for exploring novel chemical space in this therapeutic area.

Reference Standard for Advanced Halogenated Phenoxypiperidine Synthesis

The specific 2-chloro-5-fluoro pattern is a more complex and less common substitution than the mono-halogenated or unsubstituted 4-phenoxypiperidines. The availability of a documented synthetic route with a yield of 77% for a related derivative makes this compound a useful reference standard for analytical method development, impurity profiling, and for chemists seeking to optimize synthetic protocols for this specific class of halogenated heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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